![molecular formula C17H13F2NO4 B2575443 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide CAS No. 2320925-44-6](/img/structure/B2575443.png)
N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a difluorobenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under Corey–Chaykovsky reaction conditions.
Introduction of the Hydroxyethyl Group: This step involves the reaction of the bifuran intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Coupling with Difluorobenzamide: The final step involves coupling the hydroxyethyl-bifuran intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The difluorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of an amine from the difluorobenzamide.
Substitution: Formation of halogenated or nitrated derivatives of the bifuran rings.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide can serve as a building block for more complex molecules. Its bifuran structure is particularly useful in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound may exhibit biological activity due to its structural features
Anticancer Agents: The bifuran moiety is known for its anticancer properties.
Antimicrobial Agents: The difluorobenzamide structure can enhance the compound’s ability to interact with microbial enzymes.
Industry
In materials science, this compound could be used in the development of organic semiconductors or as a precursor for polymers with specific electronic properties.
Mecanismo De Acción
The biological activity of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide is likely mediated through its interaction with cellular enzymes and receptors. The bifuran moiety can interact with DNA or proteins, while the difluorobenzamide group can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bifuran: A simpler bifuran compound without the hydroxyethyl and difluorobenzamide groups.
2,6-Difluorobenzamide: Lacks the bifuran and hydroxyethyl groups, but shares the difluorobenzamide structure.
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzamide is unique due to the combination of its bifuran, hydroxyethyl, and difluorobenzamide moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO4/c18-10-3-1-4-11(19)16(10)17(22)20-9-12(21)13-6-7-15(24-13)14-5-2-8-23-14/h1-8,12,21H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMMQNKQQARYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)

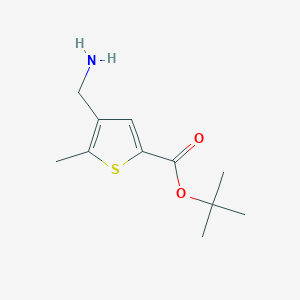
![3,5-dibromo-4-[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B2575367.png)
![1-(2,5-difluorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2575368.png)
![2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2575371.png)
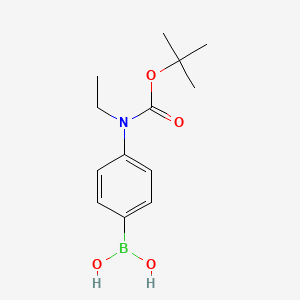
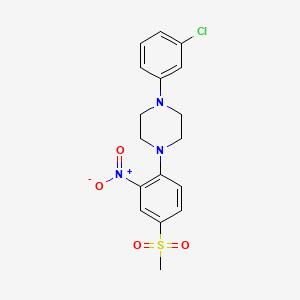
![N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2575375.png)
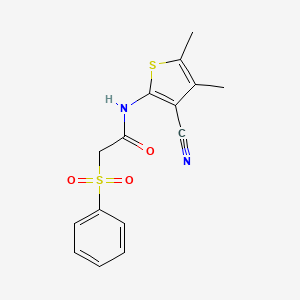
![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)
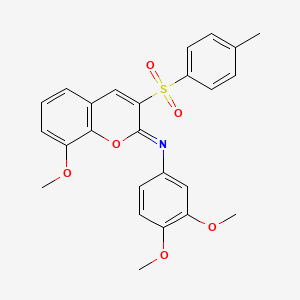
![5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)isoxazole-3-carboxylic acid](/img/structure/B2575380.png)
![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(thiophen-2-yl)methyl)-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2575382.png)
